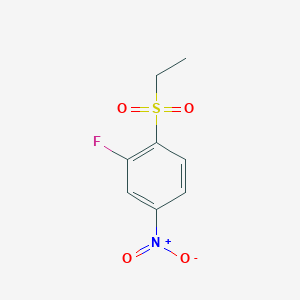
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene
Descripción general
Descripción
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO4S and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, with the chemical formula CHFNOS, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 75365929
- Molecular Weight : 223.21 g/mol
- Structure : The compound features a nitro group, a fluorine atom, and an ethanesulfonyl moiety attached to a benzene ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to:
- Inhibit specific enzymes involved in metabolic pathways.
- Modulate receptor activity, particularly in neurotransmission.
- Exhibit anti-inflammatory and analgesic properties.
Pharmacological Profile
The pharmacological properties of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in polar solvents |
| Bioavailability | Potential for good bioavailability due to its small size and polar characteristics |
| Metabolism | Subject to metabolic processes that may affect its stability and efficacy |
| Toxicity | Limited data available; requires further investigation |
Anti-inflammatory Effects
Recent studies have indicated that this compound may possess significant anti-inflammatory effects. For instance, it has been evaluated in models of inflammation where it demonstrated a reduction in inflammatory markers.
Antimicrobial Activity
In vitro assays suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
-
Case Study on Anti-inflammatory Activity :
- A study conducted on animal models showed that administration of this compound resulted in a significant decrease in paw swelling induced by carrageenan.
- The compound was found to inhibit the expression of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.
-
Case Study on Antimicrobial Efficacy :
- In vitro testing against Staphylococcus aureus revealed that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity.
- Further research is needed to explore its effectiveness in clinical settings and its mechanism of action against resistant strains.
Research Findings
Recent literature highlights the potential applications of this compound in drug development. Its structural features suggest it could serve as a lead compound for designing new therapeutic agents targeting inflammatory diseases and infections.
Propiedades
IUPAC Name |
1-ethylsulfonyl-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTIMSABBAVATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















